5,7-Dihydroxy-4-phenylcoumarin

Catalog No.
S624654
CAS No.
7758-73-8
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-phenylcoumarin

CAS Number

7758-73-8

Product Name

5,7-Dihydroxy-4-phenylcoumarin

IUPAC Name

5,7-dihydroxy-4-phenylchromen-2-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H

InChI Key

HUQKUJNSVHEHIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O

Synonyms

serratin

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O

Biological Activities:

,7-Dihydroxy-4-phenylcoumarin, also known as esculetin, has been investigated for its potential health benefits in various scientific studies. Studies have shown it to possess a diverse range of biological activities, including:

  • Antioxidant properties: Esculetin exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various diseases [].
  • Anticancer properties: Studies suggest esculetin may have anti-proliferative effects on certain cancer cell lines, potentially hindering cancer cell growth [, ]. However, further research is needed to understand its potential therapeutic applications.
  • Anti-inflammatory properties: Esculetin has been shown to exhibit anti-inflammatory effects in animal models, suggesting its potential use in managing inflammatory conditions [].

Other Research Areas:

Beyond its biological activities, 5,7-dihydroxy-4-phenylcoumarin is being explored in other scientific research areas, such as:

  • Enzymatic inhibition: Studies are investigating the potential of esculetin to inhibit specific enzymes, which could have implications for various therapeutic applications [].
  • Antimicrobial activity: Some studies suggest esculetin may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to confirm its efficacy and potential clinical applications.

5,7-Dihydroxy-4-phenylcoumarin is a coumarin derivative characterized by the presence of hydroxyl groups at the 5 and 7 positions of the coumarin ring and a phenyl group at the 4 position. Its chemical formula is C15H10O4C_{15}H_{10}O_4 and it has a molecular weight of approximately 254.24 g/mol . This compound is part of a larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.

Research suggests 5,7-Dihydroxy-4-phenylcoumarin (Scopoletin) may possess various biological activities, including:

  • Antibacterial activity: Studies have shown potential antibacterial effects against some bacterial strains. The exact mechanism remains under investigation, but it might involve disruption of bacterial membranes or inhibition of enzymatic activity.
  • Antioxidant activity: The presence of phenolic hydroxyl groups suggests potential free radical scavenging properties [].
Typical of phenolic compounds. For instance, it can participate in nucleophilic substitutions due to the electrophilic nature of the carbon atoms in the coumarin ring. Additionally, it can react with electrophiles such as acyl chlorides or anhydrides to form esters. The compound has also been shown to participate in nicotinoylation reactions, where it reacts with nicotinoyl derivatives to yield new products that may have enhanced biological activity .

Research indicates that 5,7-dihydroxy-4-phenylcoumarin exhibits significant biological activities, including:

  • Antioxidant properties: It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Anticancer effects: Studies demonstrate its potential in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines .
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Several methods have been developed for synthesizing 5,7-dihydroxy-4-phenylcoumarin, including:

  • Condensation Reactions: A common approach involves the condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
  • Nicotinoylation: Recent studies have reported a novel method involving nicotinoylation followed by tosylation-denicotinoylation to selectively modify the hydroxyl groups .
  • Multi-step Synthesis: Complex synthetic pathways may involve multiple steps to introduce functional groups at specific positions on the coumarin ring.

5,7-Dihydroxy-4-phenylcoumarin finds applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is explored as a lead compound for developing new anticancer and anti-inflammatory drugs.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in biochemical assays and detection methods .
  • Natural Product Research: As a naturally occurring compound, it serves as a scaffold for synthesizing other bioactive molecules.

Interaction studies have revealed that 5,7-dihydroxy-4-phenylcoumarin can interact with various biomolecules, including proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies using molecular docking simulations have provided insights into its binding affinity with target proteins involved in cancer progression .

Several compounds share structural similarities with 5,7-dihydroxy-4-phenylcoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-HydroxycoumarinHydroxyl group at position 4Known for anticoagulant properties
6-HydroxycoumarinHydroxyl group at position 6Exhibits strong fluorescence enhancement
7-HydroxycoumarinHydroxyl group at position 7Potential anti-melanogenic agent
Esculetin (6,7-Dihydroxycoumarin)Hydroxyl groups at positions 6 and 7Strong antioxidant properties

The uniqueness of 5,7-dihydroxy-4-phenylcoumarin lies in its specific arrangement of hydroxyl groups and phenyl substitution, which contribute to its distinct biological activities compared to other coumarins.

Traditional Synthetic Methodologies

Condensation Reactions and Cyclization Strategies

The synthesis of 5,7-dihydroxy-4-phenylcoumarin relies primarily on classical condensation reactions that form the coumarin ring system through cyclization strategies [9]. The Pechmann condensation represents the most widely employed method, involving the acid-catalyzed reaction between phenolic compounds and beta-ketoesters under acidic conditions [16]. This reaction proceeds through an esterification or transesterification step, followed by intramolecular cyclization and subsequent dehydration to form the lactone ring [9] [16].

The mechanism involves protonation of the beta-ketoester by the acid catalyst, facilitating nucleophilic attack by the phenol oxygen [9]. The resulting intermediate undergoes cyclization through electrophilic aromatic substitution, where the activated carbonyl carbon attacks the aromatic ring ortho to the hydroxyl group [16]. Final dehydration yields the coumarin product with the characteristic benzopyran-2-one structure [9].

Knoevenagel condensation provides an alternative approach, particularly effective for synthesizing coumarin derivatives through the reaction of salicylaldehyde derivatives with active methylene compounds [5] [13]. This method operates under milder basic conditions using amine catalysts such as piperidine, making it suitable for substrates sensitive to acidic conditions [15]. The reaction proceeds through initial condensation to form an intermediate, followed by intramolecular cyclization to generate the coumarin ring [13] [15].

The Perkin reaction, involving the condensation of salicylaldehyde with acetyl derivatives in the presence of sodium acetate, represents another classical approach [11]. Recent mechanistic studies have demonstrated that this reaction proceeds through intramolecular aldol-type condensation of O-acetyl salicylaldehyde as an obligatory intermediate, followed by dehydration [11].

MethodCatalystTemperature (°C)Reaction TimeTypical Yield (%)
Pechmann CondensationH₂SO₄/Lewis acids100-1302-8 hours60-95
Knoevenagel CondensationPiperidine/Amine bases20-801-4 hours70-92
Perkin ReactionSodium acetate140-1804-8 hours40-70

Hydroxylation Patterns and Regioselectivity Challenges

The synthesis of hydroxylated coumarin derivatives presents significant regioselectivity challenges that directly impact the efficiency and selectivity of synthetic pathways [17] [21]. For 5,7-dihydroxy-4-phenylcoumarin, the positioning of hydroxyl groups creates distinct electronic and steric environments that influence subsequent functionalization reactions [17].

Regioselectivity in hydroxylated coumarins is governed by multiple factors including electronic effects, steric hindrance, and hydrogen bonding patterns [21] [23]. The 5-position hydroxyl group experiences greater steric congestion due to its proximity to the 4-phenyl substituent, while the 7-position hydroxyl group remains more accessible for chemical transformations [17]. This steric differentiation becomes particularly important during selective functionalization reactions.

Electronic factors play a crucial role in determining regioselectivity patterns [23]. The electron-donating nature of hydroxyl groups activates the aromatic ring toward electrophilic substitution, but the specific positioning influences the distribution of electron density [21]. Studies have shown that the 7-hydroxyl group typically exhibits higher reactivity toward electrophilic reagents due to reduced steric hindrance [17].

Tautomeric equilibria further complicate regioselectivity predictions, particularly for 4-hydroxycoumarins where keto-enol tautomerization can occur [21]. The presence of the 4-phenyl group in 5,7-dihydroxy-4-phenylcoumarin minimizes this effect by stabilizing the lactone form, but still influences the electronic properties of adjacent hydroxyl groups [17].

SubstrateFunctionalization SiteSelectivity ChallengeSelectivity Factor
5,7-Dihydroxy-4-phenylcoumarinC5-OH (sterically hindered)Unusual 5-OH selectivity with nicotinoylationπ-π stacking interactions
5,7-Dihydroxy-4-methylcoumarinC7-OH (less hindered)Conventional 7-OH selectivitySteric hindrance
4,7-DihydroxycoumarinC4-OH (keto-enol tautomerism)Low pKa affects glycosylationTautomeric forms

Selective Esterification and Protection Strategies

Nicotinoylation Reactions for Regioselective O-Protection

Nicotinoylation has emerged as a powerful strategy for achieving regioselective protection of hydroxyl groups in dihydroxycoumarin systems [1] [25] [29]. Recent investigations have revealed that 5,7-dihydroxy-4-phenylcoumarin exhibits unusual selectivity patterns during nicotinoylation reactions, contrasting with the behavior observed for 4-alkyl analogs [1] [25].

The nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin using nicotinoyl benzotriazole or nicotinoyl azide selectively provides the 5-O protected ester, representing an unexpected regioselectivity pattern [1] [25]. This selectivity is attributed to non-covalent interactions in the transition state, particularly π-π stacking between the pyridyl ring of the nicotinoyl reagent and the phenyl ring of the coumarin substrate [1].

Experimental studies have demonstrated that this reaction proceeds efficiently in acetone at room temperature, yielding the 5-nicotinoyloxy derivative in 52% yield after 12 hours [1]. The structure of the nicotinoyl derivative has been confirmed through X-ray crystallographic analysis, providing definitive evidence for the unusual 5-position selectivity [1].

The nicotinoylation methodology offers several advantages including mild reaction conditions, high functional group tolerance, and the ability to selectively protect the more sterically hindered hydroxyl position [29]. The nicotinoyl protecting group can be readily removed under acidic conditions, typically using hydrochloric acid in ethanol at elevated temperatures [1] [29].

Tosylation and Denicotinoylation Protocols

The combination of nicotinoylation followed by tosylation and subsequent denicotinoylation provides a versatile strategy for obtaining complementary protection patterns in 5,7-dihydroxycoumarin systems [1] [25] [29]. This sequential protection-deprotection strategy enables access to 7-protected derivatives that would be difficult to obtain through direct selective functionalization [1].

Following initial nicotinoylation at the 5-position, tosylation of the remaining 7-hydroxyl group proceeds efficiently using tosyl chloride in the presence of dimethylaminopyridine as a catalyst [1]. This reaction is typically conducted in dichloromethane at room temperature, yielding the bis-protected intermediate in 65% yield [1].

The denicotinoylation step is achieved through acidic hydrolysis using hydrochloric acid in ethanol at 80°C for 4 hours [1]. This treatment selectively removes the nicotinoyl protecting group while leaving the tosyl group intact, providing the 5-hydroxy-7-tosyloxy derivative in 87% yield [1]. The tosyl group serves as an excellent protecting group for the 7-position hydroxyl, showing stability under various reaction conditions while remaining removable through basic hydrolysis when desired [29].

This protection strategy has proven particularly valuable for the synthesis of inophyllum analogs, a class of tetracyclic HIV reverse transcriptase inhibitors derived from naturally occurring coumarins [1] [25]. The ability to selectively protect and deprotect specific hydroxyl positions enables precise control over subsequent functionalization reactions [29].

Protection MethodProtecting GroupSelectivityDeprotection ConditionsYield (%)
NicotinoylationNicotinoyl ester5-OH selective (phenyl coumarins)Acidic (HCl/EtOH, 80°C)52-87
TosylationTosyl ester7-OH selectiveBasic hydrolysis65-85
Silylation (TBS)tert-ButyldimethylsilylBoth positionsFluoride (TBAF)70-95

Functionalization Reactions for Structural Diversification

Alkylation and Arylation at Hydroxyl Positions

The alkylation and arylation of hydroxyl groups in 5,7-dihydroxy-4-phenylcoumarin provides essential pathways for structural diversification and the development of bioactive derivatives [33] [35] [39]. These transformations typically proceed through nucleophilic substitution mechanisms where the phenolic hydroxyl groups act as nucleophiles toward various electrophilic alkylating or arylating agents [33].

Alkylation reactions commonly employ alkyl halides, particularly benzyl and allyl halides, under basic conditions using potassium carbonate or sodium hydride as base [35]. The reaction selectivity depends on the steric accessibility of the hydroxyl groups, with the 7-position generally showing higher reactivity due to reduced steric hindrance from the 4-phenyl substituent [35]. Williamson ether synthesis represents the most frequently employed method, providing reliable access to alkoxy derivatives under mild conditions [33].

Arylation reactions have been successfully achieved through various cross-coupling methodologies, including palladium-catalyzed procedures [38] [40]. These reactions enable the introduction of diverse aromatic substituents, significantly expanding the structural diversity accessible from the parent dihydroxycoumarin [38]. Recent developments in C-H functionalization have provided direct arylation methods that circumvent the need for pre-functionalized aryl halides [40].

The regioselectivity of alkylation and arylation reactions can be controlled through selective protection strategies, enabling the preparation of unsymmetrically substituted derivatives [33]. This approach is particularly valuable for medicinal chemistry applications where specific substitution patterns are required for biological activity [35].

Ring-Opening and Cross-Coupling Transformations

Ring-opening reactions of the lactone moiety in 5,7-dihydroxy-4-phenylcoumarin provide access to linear precursors that can undergo further cyclization to generate novel heterocyclic systems [34] [37]. These transformations typically involve nucleophilic attack on the carbonyl carbon of the lactone ring, leading to ring opening and formation of carboxylic acid derivatives [34].

Cross-coupling reactions, particularly those involving coumarin-3-carboxylic acid derivatives, have emerged as powerful tools for C-C bond formation and structural diversification [34] [36]. Decarboxylative cross-coupling reactions enable the direct functionalization of the 3-position through loss of carbon dioxide, providing access to 3-substituted coumarins [34].

Palladium-catalyzed phosphonation reactions have been developed for the regioselective introduction of phosphonate groups at the 3-position of coumarins [38]. These reactions proceed through C-H functionalization mechanisms and provide moderate to good yields with high regioselectivity [38]. The phosphonate-containing products serve as valuable intermediates for further synthetic transformations [38].

Radical-mediated arylation reactions using arylhydrazines and potassium permanganate as oxidant have provided efficient access to 3-arylated coumarins [40]. These reactions proceed through radical intermediates and offer good functional group tolerance while maintaining regioselectivity for the 3-position [40].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods for 5,7-dihydroxy-4-phenylcoumarin has become increasingly important due to growing concerns about the environmental impact of traditional synthetic approaches [42] [43] [47]. Green chemistry principles emphasize the reduction of hazardous substances, energy consumption, and waste generation while maintaining synthetic efficiency [42].

Microwave-assisted synthesis has emerged as a particularly effective green approach, significantly reducing reaction times while maintaining or improving product yields [13] [45]. Microwave irradiation enables rapid heating and enhanced mass transfer, allowing coumarin synthesis to be completed in minutes rather than hours [45]. Studies have shown that optimal reaction times for coumarin derivatives can be reduced to 60 seconds for simple systems and 10 minutes for more complex substrates [13] [45].

Solvent-free conditions represent another important advancement in sustainable coumarin synthesis [8] [48] [50]. These methods eliminate the need for organic solvents, reducing both environmental impact and downstream purification requirements [48]. Ball milling techniques have proven particularly effective, enabling coumarin synthesis at room temperature through mechanochemical activation [50]. Recent reports demonstrate yields of 52-92% for various coumarin derivatives using high-speed ball mill processes [50].

Biocatalytic approaches offer exceptional selectivity and mild reaction conditions, operating at ambient temperatures and neutral pH [44]. Enzyme-catalyzed reactions provide high specificity with minimal by-product formation, aligning perfectly with green chemistry principles [44]. The use of immobilized enzymes further enhances the sustainability of these processes by enabling catalyst reuse and simplified product isolation [44].

Ionic liquids and deep eutectic solvents have shown promise as recyclable reaction media for coumarin synthesis [15] [43]. These solvents can be recovered and reused multiple times without significant loss of activity, reducing the overall environmental footprint of the synthetic process [43]. Room temperature ionic liquids are particularly attractive as they eliminate the need for volatile organic solvents while providing excellent yields [15].

Water-based synthesis represents the most environmentally benign approach, utilizing water as the sole solvent for coumarin formation [41]. Room temperature protocols using water-soluble catalysts such as potassium carbonate or sodium azide have achieved excellent yields (73-99%) while maintaining practical scalability [41]. These methods offer high atom economy and simplified workup procedures [41].

Green ApproachEnvironmental BenefitTypical ConditionsYield Range (%)
Microwave irradiationReduced reaction time60s-15min, 100-150°C80-95
Ultrasound-assistedLower energy consumption20-40 kHz, RT-80°C75-92
Solvent-free conditionsNo organic solvents110-130°C, neat70-95
Ionic liquidsRecyclable mediumRT-100°C in IL65-90
Ball millingMechanochemical activation300-600 rpm, RT52-92
BiocatalysisMild conditions, high selectivity25-40°C, pH 7-860-85
Water as solventNon-toxic, sustainableRT-100°C, aqueous73-99

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7758-73-8

Wikipedia

Serratin
5,7-Dihydroxy-4-phenylcoumarin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Dates

Last modified: 08-15-2023

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